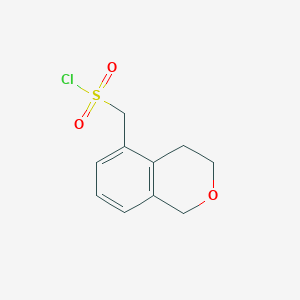
(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride is an organic compound with the molecular formula C10H11ClO3S It is a derivative of benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The compound can be hydrolyzed to form the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or amines can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: Products include azides, amines, and other substituted derivatives.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfides.
Hydrolysis: Products include alcohols and sulfonic acids.
科学的研究の応用
(3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various cellular processes.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A precursor in the synthesis of (3,4-Dihydro-1H-2-benzopyran-5-yl)methanesulfonylchloride.
Methanesulfonyl Chloride: A reagent used in the synthesis of various sulfonyl compounds.
Benzopyran Derivatives: Compounds with similar bicyclic structures and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of a benzopyran ring and a methanesulfonyl chloride group
特性
分子式 |
C10H11ClO3S |
|---|---|
分子量 |
246.71 g/mol |
IUPAC名 |
3,4-dihydro-1H-isochromen-5-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C10H11ClO3S/c11-15(12,13)7-9-3-1-2-8-6-14-5-4-10(8)9/h1-3H,4-7H2 |
InChIキー |
BZLTZTHIYCPDBW-UHFFFAOYSA-N |
正規SMILES |
C1COCC2=C1C(=CC=C2)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13070433.png)
![1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13070439.png)
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B13070446.png)
![(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B13070449.png)
![2-{[(3-Fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13070450.png)
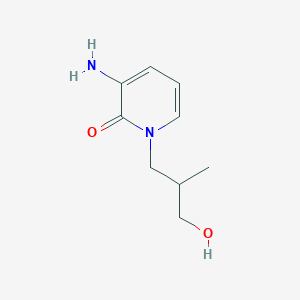
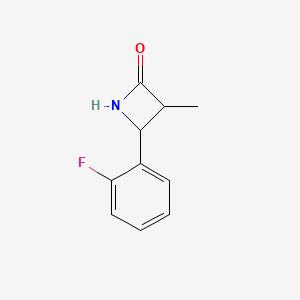
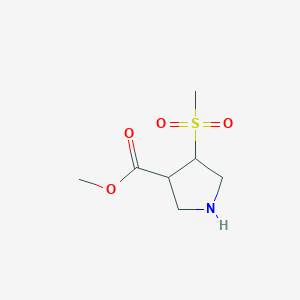
![1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13070464.png)
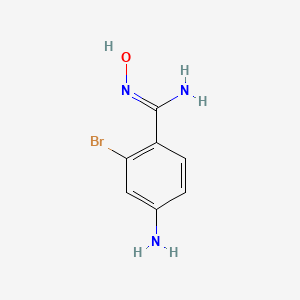
![1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070483.png)
![{7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13070486.png)
